

An In-depth Technical Guide to (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

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Compound of Interest

Compound Name: (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-tert-butyl 1-aminopropan-2-ylcarbamate**, a chiral building block crucial in synthetic organic and medicinal chemistry. This document details its physicochemical properties, a validated synthesis protocol, and its significant applications, particularly in the realm of peptide and peptidomimetic drug development.

Core Compound Properties

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This structural feature is instrumental in its utility as a versatile intermediate in complex molecule synthesis.

Property	Value	Citations
Molecular Weight	174.24 g/mol	[1][2][3]
Molecular Formula	C ₈ H ₁₈ N ₂ O ₂	[1][2]
CAS Number	146552-71-8	[1][2][3]
Physical Form	Solid	[4]
Purity	Typically ≥95%	[4]
Storage Conditions	2-8°C, inert atmosphere, dark place	[1]

Synthesis Protocol

A general and effective method for the synthesis of **(S)-tert-butyl 1-aminopropan-2-ylcarbamate** involves the reduction of a corresponding azide precursor.

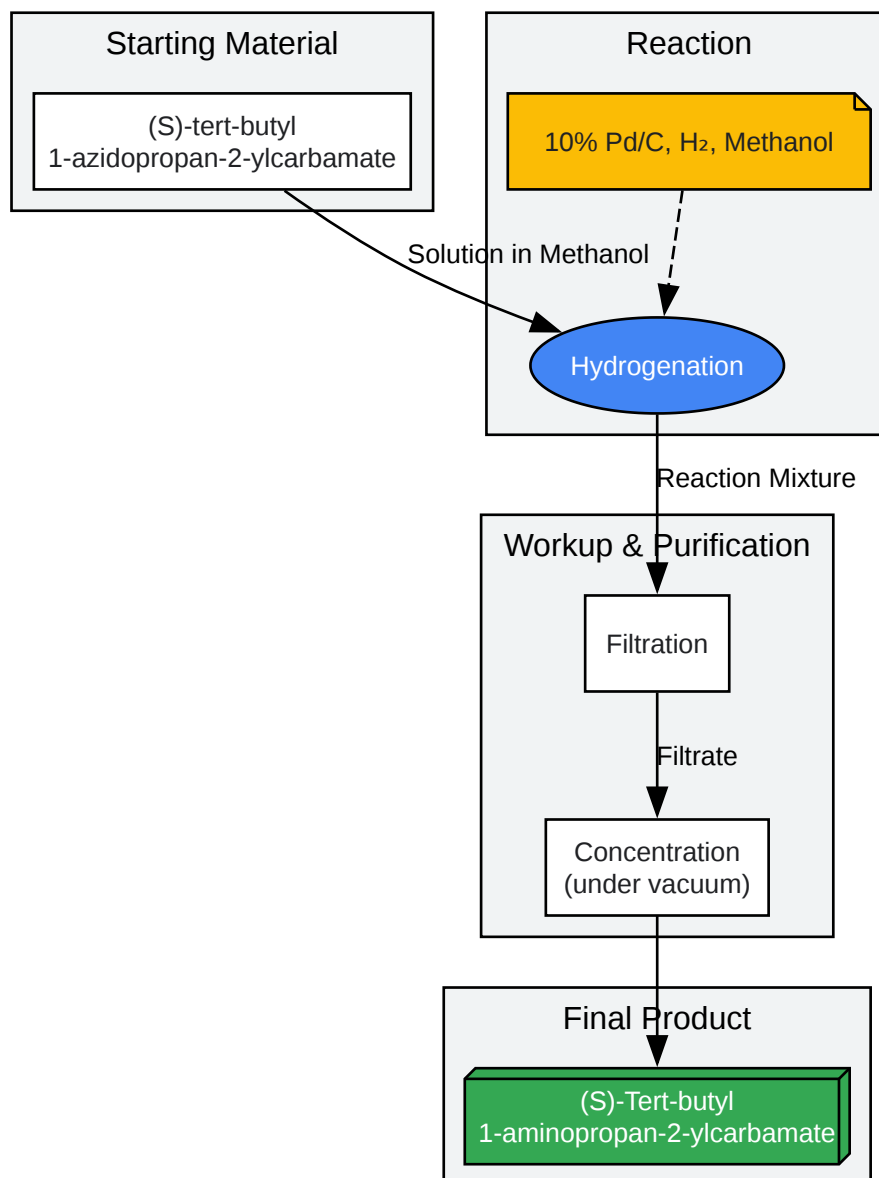
Experimental Protocol: Hydrogenation of (S)-tert-butyl 1-azidopropan-2-ylcarbamate

- Materials:
 - (S)-tert-butyl 1-azidopropan-2-ylcarbamate (starting material)
 - 10% Palladium on Carbon (Pd/C)
 - Methanol (MeOH)
 - Hydrogen gas (H₂)
- Procedure:
 - To a solution of (S)-tert-butyl 1-azidopropan-2-ylcarbamate (75.0 g, 0.375 mol) in methanol (1 L), add 10% Pd/C (2 g).
 - Stir the resulting suspension at room temperature under a hydrogen atmosphere for 4 hours.

- Monitor the reaction for completion.
- Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
- Wash the solid catalyst with methanol (100 mL).
- Combine the filtrates and concentrate them under vacuum.
- The resulting product, **(S)-tert-butyl 1-aminopropan-2-ylcarbamate** (65.1 g, quantitative yield), can be used in subsequent steps without further purification.
- Analytical Data:
 - ^1H NMR (300 MHz, CDCl_3) δ ppm: 4.64 (br s, 1H), 3.64 (m, 1H), 2.75 (dd, $J = 13.2, 5.1$ Hz, 1H), 2.63 (dd, $J = 13.2, 6.6$ Hz, 1H), 1.45 (s, 9H), 1.31 (br s, 2H), 1.12 (d, $J = 6.6$ Hz, 3H).

Additional analytical data such as HPLC and LC-MS are often available from commercial suppliers upon request.[\[1\]](#)

Synthesis Workflow for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

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Synthesis workflow diagram.

Applications in Drug Development and Peptide Synthesis

The primary utility of **(S)-tert-butyl 1-aminopropan-2-ylcarbamate** stems from the orthogonal nature of its two amino groups. The Boc-protected amine is stable under a variety of reaction conditions, while the free primary amine is available for nucleophilic attack or coupling reactions. This makes it an invaluable building block in the stepwise construction of larger molecules.

Role in Solid-Phase Peptide Synthesis (SPPS):

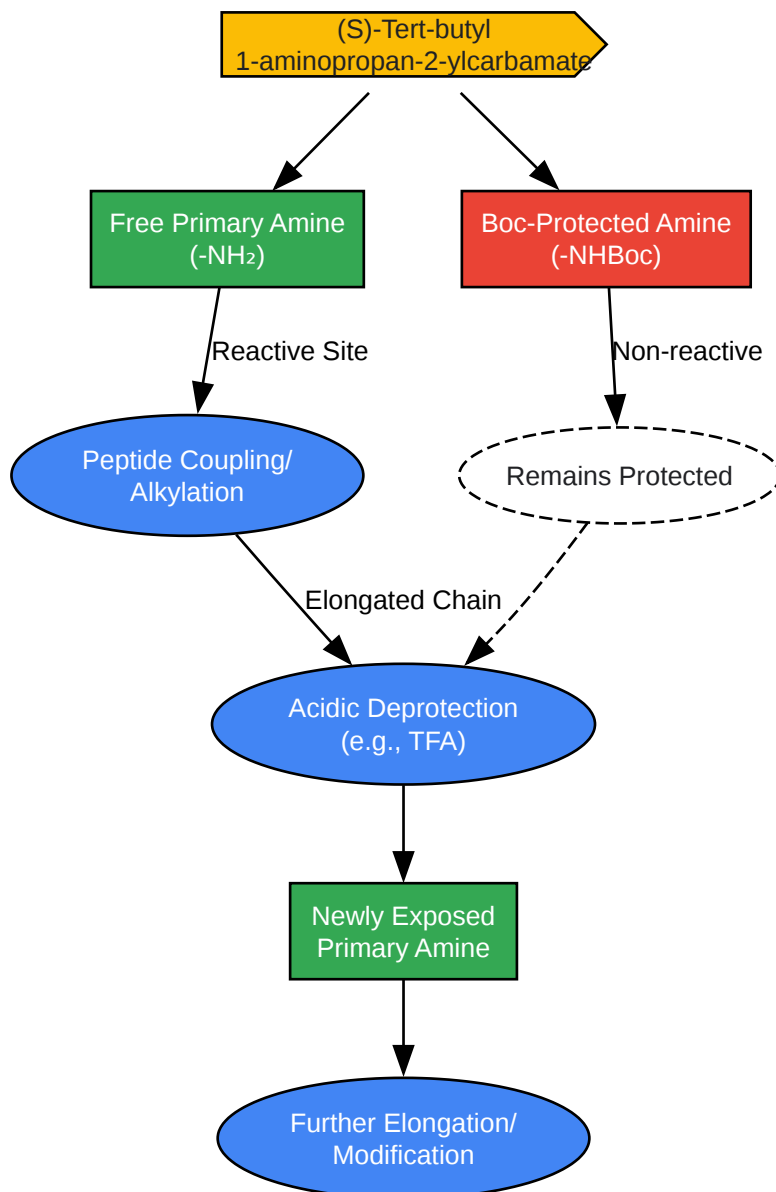
In SPPS, the controlled, sequential addition of amino acids is paramount. Boc-protected amino acids and diamines are foundational to this process. The Boc group prevents the self-polymerization of amino acid monomers during the activation and coupling steps.^[5]

The general workflow involving a Boc-protected building block like **(S)-tert-butyl 1-aminopropan-2-ylcarbamate** in SPPS is as follows:

- **Deprotection:** An N-terminally protected amino acid attached to a solid support has its protecting group removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA).
- **Neutralization:** The newly exposed ammonium salt is neutralized to the free amine.
- **Coupling:** The next amino acid in the sequence (in this case, a molecule like **(S)-tert-butyl 1-aminopropan-2-ylcarbamate**) is activated and coupled to the free amine on the resin-bound peptide.
- **Wash:** Excess reagents are washed away.
- The cycle repeats, with the Boc group of the newly added residue being removed to allow for the next coupling reaction.

This strategic use of the Boc protecting group enables the precise synthesis of peptides and peptidomimetics with defined sequences and stereochemistry, which is critical for their biological function and therapeutic efficacy.^{[6][7]}

Logical Workflow of Boc-Protected Diamines in Synthesis



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Role of orthogonal protection.

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